4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde

Vue d'ensemble

Description

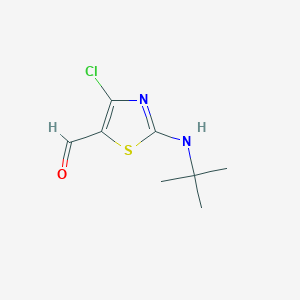

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring substituted with a chloro group, a tert-butylamino group, and a formyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with tert-butylamine and a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxylic acid.

Reduction: 4-Chloro-2-(tert-butylamino)-5-thiazolemethanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde, exhibit significant anticancer properties. A study demonstrated that related thiazole compounds showed promising activity against various cancer cell lines, with some derivatives achieving low micromolar IC50 values against SH-SY5Y neuroblastoma cells .

Mechanism of Action

The compound's mechanism is believed to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, which is a desirable therapeutic effect in cancer treatment .

Analgesic Properties

Another notable application is in pain management. A related compound, QP001, derived from thiazole structures, has been evaluated for its efficacy in postoperative pain relief. It demonstrated significant analgesic effects with a favorable safety profile, suggesting that thiazole derivatives could be explored for pain management therapies .

Agricultural Chemistry

Pesticidal Applications

Thiazole derivatives have been investigated for their potential as agrochemicals. The structural characteristics of this compound make it a candidate for developing new pesticides or herbicides. Its ability to interact with biological systems can be harnessed to create effective agricultural chemicals that target specific pests or diseases .

Material Science

Photoreduction Systems

This compound has also found applications in material science, particularly in the development of photoreductive systems. Its properties can be utilized in radiation-sensitive coatings used in lithography and other imaging technologies. The incorporation of thiazole derivatives can enhance the sensitivity and performance of these materials under UV light exposure .

Chemical Synthesis

Synthetic Pathways

The synthesis of this compound is notable for its efficiency and reliability. Various synthetic routes have been developed that allow for the production of this compound with high yields. These methods often involve multi-step processes that include condensation reactions and subsequent modifications to introduce the thiazole ring structure .

Case Studies and Data Tables

Mécanisme D'action

The mechanism of action of 4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chloro-2-(tert-butylamino)-6-(4-methylpiperazino)-5-(methylthio)pyrimidine

- 3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan

Uniqueness

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of a chloro group, tert-butylamino group, and formyl group makes it a versatile intermediate for further chemical modifications.

Activité Biologique

4-Chloro-2-(tert-butylamino)-5-thiazolecarboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its role in various biological activities. The presence of a chloro group and a tert-butylamino moiety enhances its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, docking studies have shown that derivatives of this compound exhibit significant binding affinity to tubulin, which is crucial for cancer cell proliferation inhibition. In vitro tests demonstrated that certain analogs displayed potent activity against various cancer cell lines, including non-small cell lung cancer and breast cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SNB-19 | 10 | Tubulin inhibition |

| Compound B | NCI-H460 | 12 | Apoptosis induction |

| Compound C | MCF-7 | 8 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest that it can be a potent antibacterial agent, comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity

| Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 16 | 20 ± 0.5 |

| Staphylococcus aureus | 8 | 25 ± 0.3 |

| Pseudomonas aeruginosa | 32 | 15 ± 0.2 |

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:

- Tubulin Binding : The compound inhibits tubulin polymerization, disrupting microtubule dynamics crucial for mitosis.

- Enzyme Inhibition : It has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound induces oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the anticancer potential of various thiazole derivatives, including our compound, against multiple cancer cell lines using the National Cancer Institute's protocols. The results indicated significant cytotoxicity with specific structural modifications enhancing efficacy .

- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of thiazole derivatives revealed that modifications at the amino position significantly influenced activity against resistant bacterial strains .

Propriétés

IUPAC Name |

2-(tert-butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2OS/c1-8(2,3)11-7-10-6(9)5(4-12)13-7/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOXASRTPRZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=C(S1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441075 | |

| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199851-22-4 | |

| Record name | 2-(tert-Butylamino)-4-chloro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.